Fmoc-D-isoleucine
Overview
Description
Fmoc-D-isoleucine: is a derivative of the amino acid D-isoleucine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. The Fmoc group serves as a protective unit, preventing unwanted reactions of the amino acid’s functional groups during the synthesis process .
Mechanism of Action
Target of Action
Fmoc-D-Isoleucine is a derivative of the amino acid isoleucine . It has been suggested that this compound may inhibit the enzyme dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that breaks down the amino acid sequence of proinsulin, which is necessary for normal cell growth .
Mode of Action
The Fmoc group in this compound is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound, as a derivative of isoleucine, may be involved in the metabolic pathways of branched-chain amino acids (BCAAs). BCAAs, including isoleucine, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
The fmoc group is known to be rapidly removed by base . This suggests that the bioavailability of this compound could be influenced by the pH of the environment, with more alkaline conditions favoring the removal of the Fmoc group.
Result of Action
It has been suggested that this compound may have a cytotoxic effect on tumor cells . This could be due to its potential inhibitory action on DPP-IV, an enzyme involved in cell growth .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the removal of the Fmoc group, thereby influencing the compound’s action . Additionally, factors such as temperature and the presence of other substances could potentially affect the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Fmoc-D-Isoleucine plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during this process. The Fmoc group of this compound is removed by base, allowing the isoleucine part to participate in peptide bond formation .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis . It influences cell function by contributing to the formation of proteins, which are crucial for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in peptide synthesis . The Fmoc group acts as a protective unit, preventing the amino acid’s carboxyl group from participating in undesired reactions . Once the Fmoc group is removed, the isoleucine part can form peptide bonds with other amino acids .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the Fmoc group is stable until it is intentionally removed in the peptide synthesis process . The stability, degradation, and long-term effects of this compound on cellular function would be subject to the specific conditions of the in vitro or in vivo studies conducted.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . The enzymes and cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, would be specific to this pathway.
Subcellular Localization
The subcellular localization of this compound would be determined by its role in peptide synthesis . Any effects on its activity or function, as well as any targeting signals or post-translational modifications that direct it to specific compartments or organelles, would be specific to this process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-isoleucine typically involves the protection of the amino group of D-isoleucine with the Fmoc group. This can be achieved by reacting D-isoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group of D-isoleucine to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-isoleucine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the free amino group.
Coupling Reactions: The free amino group of this compound can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products:
Scientific Research Applications
Chemistry: Fmoc-D-isoleucine is widely used in the synthesis of peptides and proteins through SPPS. It serves as a building block for the construction of complex peptide sequences .
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into synthetic peptides to investigate the role of specific amino acids in protein interactions and activity .
Medicine: this compound is used in the development of peptide-based therapeutics. It is incorporated into drug candidates to enhance their stability, bioavailability, and target specificity .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic assays and biosensors .
Comparison with Similar Compounds
Fmoc-L-isoleucine: Similar to Fmoc-D-isoleucine but with the L-isomer of isoleucine.
Fmoc-D-valine: Another Fmoc-protected amino acid used in SPPS.
Fmoc-D-leucine: Similar to this compound but with a different side chain.
Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the presence of the Fmoc protective group. This combination allows for the selective incorporation of D-isoleucine into peptides and proteins, providing researchers with a valuable tool for studying protein structure and function .
Properties
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-BFUOFWGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143688-83-9 | |
Record name | Fmoc-D-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G9MH85SQT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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